molecular formula C12H29NO3S B12947803 Ammonium dodecane-1-sulfonate

Ammonium dodecane-1-sulfonate

Cat. No.: B12947803
M. Wt: 267.43 g/mol
InChI Key: AERRGWRSYANDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium dodecane-1-sulfonate is a surfactant compound with the chemical formula C12H27NO3S. It is known for its ability to reduce surface tension and is widely used in various industrial and research applications. This compound is part of the broader class of sulfonates, which are known for their surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium dodecane-1-sulfonate can be synthesized through the sulfonation of dodecane followed by neutralization with ammonia. The process typically involves the following steps:

    Sulfonation: Dodecane is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form dodecane-1-sulfonic acid.

    Neutralization: The resulting dodecane-1-sulfonic acid is then neutralized with ammonia (NH3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization in reactors designed for high efficiency and yield. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium dodecane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it back to dodecane.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (RNH2) are commonly used.

Major Products

    Oxidation: Produces dodecane-1-sulfonic acid.

    Reduction: Produces dodecane.

    Substitution: Produces various substituted dodecane derivatives depending on the nucleophile used.

Scientific Research Applications

Ammonium dodecane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.

    Biology: Employed in cell lysis buffers and protein purification protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in detergents, emulsifiers, and as a wetting agent in various formulations.

Mechanism of Action

The mechanism of action of ammonium dodecane-1-sulfonate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the dodecane chain interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible liquids.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecane-1-sulfonate: Similar in structure but with a sodium ion instead of ammonium.

    Dodecane-1-sulfonic acid: The parent acid form of the compound.

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar structure but different applications.

Uniqueness

Ammonium dodecane-1-sulfonate is unique due to its specific ionic properties imparted by the ammonium ion. This makes it particularly useful in applications where a mild surfactant is required, such as in biological systems where harsh surfactants like SDS may cause denaturation of proteins.

Properties

Molecular Formula

C12H29NO3S

Molecular Weight

267.43 g/mol

IUPAC Name

azanium;dodecane-1-sulfonate

InChI

InChI=1S/C12H26O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

AERRGWRSYANDQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.